(Rac)-DPPC-d6

Catalog No.
S532689
CAS No.
63-89-8
M.F
C40H80NO8P
M. Wt
734.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-DPPC-d6

CAS Number

63-89-8

Product Name

(Rac)-DPPC-d6

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C40H80NO8P

Molecular Weight

734.0 g/mol

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1

InChI Key

KILNVBDSWZSGLL-KXQOOQHDSA-N

SMILES

Array

solubility

Very poor solubility

Synonyms

1,2-dipalmitoyl-sn-glycero-3-phosphocholine, colfosceril palmitate

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

The exact mass of the compound Colfosceril palmitate is 733.5622 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very poor solubility. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of phosphatidylcholine 32:0 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

(Rac)-DPPC-d6 (CAS: 63-89-8 for the base DPPC structure) is a specialized, isotopically labeled synthetic phospholipid primarily procured for advanced structural biology, liposomal formulation, and quantitative lipidomics. As a racemic mixture of the dipalmitoyl-glycero-3-phosphocholine backbone featuring six strategically placed deuterium atoms, it serves as a high-fidelity structural tracer. Its primary procurement value lies in its ability to provide distinct analytical visibility in deuterium nuclear magnetic resonance (²H-NMR) and mass spectrometry workflows without inducing the severe thermodynamic perturbation and acyl chain packing disruption associated with fully perdeuterated lipids [1].

Substituting (Rac)-DPPC-d6 with standard, non-deuterated DPPC completely eliminates the ²H-NMR quadrupolar splitting signals required for tracking localized lipid phase domains against a proton-rich aqueous background [1]. Conversely, procuring fully perdeuterated DPPC (DPPC-d62) as a generic labeled substitute introduces massive isotopic effects, drastically altering the acyl chain packing and artificially depressing the critical phase transition temperature (Tc) of the model membrane[1]. Furthermore, standard biological L-DPPC is stereospecific, whereas the racemic nature of (Rac)-DPPC-d6 offers distinct baseline packing dynamics that are necessary when evaluating non-stereospecific synthetic liposome stability or acting as a distinct mass spectrometry internal standard [2].

Thermodynamic Fidelity: Minimized Isotopic Depression of Critical Temperature

When formulated into ternary lipid mixtures (e.g., DOPC/DPPC/cholesterol), DPPC-d6 maintains a critical temperature (Tc) much closer to the natural lipid baseline than fully deuterated alternatives. NMR line shape analysis demonstrates that DPPC-d6 exhibits a Tc of 303.74 ± 0.07 K, whereas fully perdeuterated DPPC-d62 severely depresses the Tc to 301.51 ± 0.1 K due to massive isotopic perturbation of the acyl chains[1].

Evidence DimensionCritical Phase Transition Temperature (Tc)
Target Compound DataDPPC-d6: Tc = 303.74 ± 0.07 K
Comparator Or BaselineDPPC-d62 (Perdeuterated): Tc = 301.51 ± 0.1 K
Quantified DifferenceDPPC-d6 preserves the phase transition temperature ~2.2 K closer to the non-deuterated baseline.
ConditionsStatic ²H-NMR of DOPC/DPPC/cholesterol (37.5:37.5:25) multilamellar vesicles.

Procuring the d6 variant allows researchers to introduce an NMR-visible tracer without inducing the severe thermodynamic shifts and formulation disruptions caused by fully perdeuterated lipid chains.

Analytical Precision: Localized ²H-NMR Quadrupolar Splittings

Unlike standard DPPC which is invisible in ²H-NMR, or DPPC-d62 which produces overlapping spectral moments across the entire acyl chain, DPPC-d6 yields discrete, highly resolved quadrupolar splittings. This localized signal enables the precise calculation of critical order parameters (e.g., critical exponent βc = 0.338 ± 0.009) without the spectral crowding inherent to whole-chain deuteration[1].

Evidence DimensionSpectral Resolution and Order Parameter Calculation
Target Compound DataDPPC-d6: Yields discrete quadrupolar splittings for precise βc calculation (0.338 ± 0.009).
Comparator Or BaselineDPPC-d62: Produces broad, overlapping spectral moments.
Quantified DifferenceEliminates multi-peak spectral crowding, isolating dynamic signals to specific lipid domains.
ConditionsLine shape analysis of static ²H-NMR spectra near the critical point.

Buyers conducting targeted structural biology must select DPPC-d6 to achieve high-resolution dynamic data of specific membrane regions without the background noise of d62 variants.

Manufacturing Reproducibility: Defined Isotopic Placement for Mass Spectrometry

For quantitative lipidomics, (Rac)-DPPC-d6 provides exactly six deuterium atoms at defined positions, ensuring a consistent +6 Da mass shift relative to endogenous DPPC. This strict labeling guarantees batch-to-batch consistency and prevents the mass envelope broadening seen in randomly or partially deuterated lipid mixtures, making it a precise internal standard for multiple precursor ion scanning [1].

Evidence DimensionMass Envelope Consistency
Target Compound Data(Rac)-DPPC-d6: Exact +6 Da mass shift with narrow isotopic envelope.
Comparator Or BaselinePartially deuterated mixtures: Variable mass shifts and broad isotopic envelopes.
Quantified DifferenceEnsures absolute batch-to-batch mass consistency and prevents signal overlap with endogenous +2 Da or +4 Da lipid isotopes.
ConditionsQuantitative profiling via hybrid quadrupole time-of-flight mass spectrometry.

For industrial and analytical buyers, defined d6 labeling ensures absolute reproducibility, which is critical for validating quantitative mass spectrometry workflows.

Solid-State NMR Membrane Biophysics

Due to its localized deuterium labeling and minimal thermodynamic perturbation, (Rac)-DPPC-d6 is a highly effective choice for solid-state ²H-NMR studies investigating liquid-ordered (Lo) and liquid-disordered (Ld) phase separations in ternary lipid mixtures. It allows researchers to extract precise quadrupolar splittings without the spectral crowding of perdeuterated chains [1].

Quantitative Lipidomics Internal Standardization

With a precise +6 Da mass shift, this compound serves as a highly reliable internal standard for mass spectrometry. It is specifically procured for multiple precursor ion scanning workflows where distinguishing the spiked standard from endogenous DPPC isotopes is critical for accurate quantification [2].

Temperature-Sensitive Liposome Formulation

Because it preserves a critical phase transition temperature closer to the natural lipid baseline than fully perdeuterated analogs, (Rac)-DPPC-d6 is highly relevant for designing temperature-sensitive liposomes. Formulation scientists can leverage its predictable thermal behavior for targeted drug delivery models that require strict hydration and release temperatures [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

13.5

Hydrogen Bond Acceptor Count

8

Exact Mass

733.56215551 Da

Monoisotopic Mass

733.56215551 Da

Boiling Point

60.5-61.5ºC at 760 mmHg

Heavy Atom Count

50

LogP

1.97

Appearance

Solid powder

Melting Point

-63ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

319X2NFW0A

Drug Indication

Colfosceril palmitate is indicated for the treatment of respiratory distress syndrome (RDS) in premature infants. The official label is referred as a intratracheal suspension for prophylactic treatment of infants of less than 1350 grams of birth weight under risk of developing RDS, or in infants with birth weight greater than 1350 grams with pulmonary immaturity, or as rescue treatment of infants that already developed RDS. The central feature of RDS is a surfactant deficiency due to lung immaturity. This lung condition is more frequently presented due to risk factors like prematurity, delayed lung maturation caused by maternal diabetes or male gender, or surfactant dysfuntion due to perinatal asphyxia, pulmonary infection or delivery without labor.

Pharmacology

Colfosceril palmitate has shown to significantly reduce the risk of pneumothoraces, pulmonary interstitial emphysema and mortality. Unlike naturals surfactants, colfosceril palmitate reduces the risk of bronchopulmonary dysplasia, intraventricular hemorrhage and patent ductus arteriosus.[T71] In clinical placebo-controlled trials, there was a significant reduction in the number of deaths attributed to hyaline membrane disease, the incidence of pulmonary air leaks, oxygen requirements and mean airway pressure.[T72] Some reports have indicated a lack of therapeutic effect due to the absence of surfactant protein.[T73]
Colfosceril Palmitate is a lung surfactant agent that is used as a replacement for endogenous lung surfactant. Colfosceril palmitate is effective in reducing the surface tension of pulmonary fluids, thereby increasing lung compliance properties to prevent alveolar collapse and improve breathing. This drug is used in the treatment of neonatal respiratory distress.

ATC Code

R - Respiratory system
R07 - Other respiratory system products
R07A - Other respiratory system products
R07AA - Lung surfactants
R07AA01 - Colfosceril palmitate

Mechanism of Action

Treatment with colfosceril palmitate aims to reinflate a collapsed area of the lung, improve compliance and reduce intrapulmonary shunting. The actions of colfosceril palmitate are perfomed by replacing the defficient or innefective endogenous lung surfactant and thus, reducing the tension and stabilizing the alveoli from collapsing. Colfosceril palmitate will form a very thin film that will cover the surface of the alveolar cells and therefore it will reduce surface tension.

Other CAS

63-89-8

Absorption Distribution and Excretion

The absorption is done directly in the alveolus into the lung tissue. As the lung surfactant is distributed in the bronchi, bronchioles and alveoli, its highest concentration is at the alveolar air-fluid interface where it remains as a monolayer.
After 5 days, most of the administered dose (56%) is distributed throughout the body with renal and fecal excretion being the minor elimination pathway representing the 4 and 2% of the eliminated dose respectively. The major route of elimination is by expelled air which accounts for 28% of the administered dose.
Colfosceril palmitate is distributed uniformly to all lobes of the lung, distal airways and alveolar spaces. It will not enter the systemic circulation in healthy lungs, however when the integrity of the tissue is distrupted colfosceril can reach systemic circulation. Even 5 days after administration, there are traces of colfosceril palmitate retained in the body that represented 72% of the administered dose which by then have entered pathways of lipid metabolism to become tissue associated.
After 5 days of drug administration, the lung and liver would contain 10% of the administered dose and the elimination via renal excretion accounts only for 8% of the administered dose. This proved a very small renal clearance and confirmed that the major elimination route is by expired air.

Metabolism Metabolites

Colfosceril palmitate is catabolized and reutilized for further synthesis and secretion in lung tissues.

Wikipedia

Dipalmitoylphosphatidylcholine
Colfosceril_palmitate

Biological Half Life

The half-life of colfosceril palmitate is registered to be in the range of 20-36 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Lőrincz A, Mihály J, Németh C, Wacha A, Bóta A. Effects of ursolic acid on the structural and morphological behaviours of dipalmitoyl lecithin vesicles. Biochim Biophys Acta. 2015 May;1848(5):1092-8. doi: 10.1016/j.bbamem.2015.01.010. Epub 2015 Jan 22. PubMed PMID: 25620772.
2: Baser ME, Kennedy TP, Dodson R, Rao NV, Rawlings W Jr, Hoidal JR. Hydroxyl radical generating activity of hydrous but not calcined kaolin is prevented by surface modification with dipalmitoyl lecithin. J Toxicol Environ Health. 1990;29(1):99-108. PubMed PMID: 2299691.
3: Ma JY, Weber KC. Dipalmitoyl lecithin and lung surfactant adsorption at an air-liquid interface by respirable particles. Environ Res. 1986 Oct;41(1):120-9. PubMed PMID: 3757964.
4: Boroske E, Trahms L. A 1H and 13C NMR study of motional changes of dipalmitoyl lecithin associated with the pretransition. Biophys J. 1983 Jun;42(3):275-83. PubMed PMID: 6688189; PubMed Central PMCID: PMC1329236.
5: Lohninger A, Salzer H, Simbruner G, Husslein P, Martin G. Relationships among human amniotic fluid dipalmitoyl lecithin, postpartum respiratory compliance, and neonatal respiratory distress syndrome. Clin Chem. 1983 Apr;29(4):650-5. PubMed PMID: 6687565.
6: Fischbach F, Krieglsteiner P, Lohninger A, Hütter W, Erhardt W, Blümel G. [Pharmacological influences on fetal lung maturity, part V: Influencing the pulmonary DPL (dipalmitoyl lecithin) level with L-thyroxin (T4)]. Z Geburtshilfe Perinatol. 1982 Jun-Jul;186(3):150-6. German. PubMed PMID: 6896943.
7: Krieglsteiner P, Lohninger A, Fischbach F, Riedl W, Szudrowicz D, Erhardt W, Blümel G. [Pharmacologic influencing of fetal phospholipid synthesis. Part IV: influencing the DPL(dipalmitoyl-lecithin) content of fetal lung by betamethasone (author's transl)]. Z Geburtshilfe Perinatol. 1980 Oct;184(5):343-9. German. PubMed PMID: 6895135.
8: Mudd JB, McManus TT. Effect of steryl glycosides on the phase transition of dipalmitoyl lecithin. Plant Physiol. 1980 Jan;65(1):78-80. PubMed PMID: 16661148; PubMed Central PMCID: PMC440270.
9: Barrow RE, Hills BA. Surface tension induced by dipalmitoyl lecithin in vitro under physiological conditions. J Physiol. 1979 Dec;297(0):217-27. PubMed PMID: 583427; PubMed Central PMCID: PMC1458716.
10: Okada S, Nakagaki M. [Penetration of trifluoperazine into mixed monolayers of dipalmitoyl lecithin and cholesterol (author's transl)]. Yakugaku Zasshi. 1979 Oct;99(10):976-81. Japanese. PubMed PMID: 583495.
11: Lelkes PI, Kapitkovsky A, Eibl H, Miller IR. Headgroup-dependent modulation of phase transition in dipalmitoyl lecithin analogs: a fluorescence depolarization study. FEBS Lett. 1979 Jul 1;103(1):181-5. PubMed PMID: 582436.
12: Arias F, Pineda J, Johnson LW. Changes in human amniotic fluid lecithin/sphingomyelin ratio and dipalmitoyl lecithin associated with maternal betamethasone therapy. Am J Obstet Gynecol. 1979 Apr 15;133(8):894-8. PubMed PMID: 581927.
13: Nakagaki M, Okada S, Mochida K. [Penetration of phenothiazine derivatives into dipalmitoyl lecithin monolayer (author's transl)]. Yakugaku Zasshi. 1979 Apr;99(4):393-401. Japanese. PubMed PMID: 582606.
14: Bichler A, Wiesinger H, Mayr P. [Investigations of the effect and mechanism of action of the beta-sympathomimetic ritodrine on the synthesis and release of dipalmitoyl-lecithin in the fetal rabbit lung (author's transl)]. Arch Gynecol. 1979 Mar 28;227(1):29-38. German. PubMed PMID: 443864.
15: Colacicco G, Ray AK, Basu MK, Wittner M, Rosenbaum RM. Cultured lung cells: interplay effects of beta-mimetics, prostaglandins and corticosteroids in the biosynthesis of dipalmitoyl lecithin. Z Naturforsch C. 1979 Jan-Feb;34(1-2):101-5. PubMed PMID: 155940.
16: Colacicco G, Basu MK. Effect of serum albumin on dynamic force-area curve of dipalmitoyl lecithin. Respir Physiol. 1978 Mar;32(3):265-79. PubMed PMID: 580813.
17: Reinert JC, Lowry RR, Wickman HH. Synthesis of a monobrominated analog of dipalmitoyl lecithin. Lipids. 1978 Jan;13(1):85-7. doi: 10.1007/BF02533371. PubMed PMID: 27519999.
18: Haberkorn RA, Griffin RG, Meadows MD, Oldfield E. Deuterium nuclear magnetic resonance investigation of the dipalmitoyl lecithin-cholesterol-water system. J Am Chem Soc. 1977 Oct 26;99(22):7353-5. PubMed PMID: 578806.
19: Brosio E, Conti F, Di Nola A, Kovacs AL. A stereochemical model for phospholipids. I. Conformational energy refinement and molecular packing of L-alpha-dipalmitoyl-lecithin (DPL). J Theor Biol. 1977 Jul 21;67(2):319-34. PubMed PMID: 895167.
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